molecular formula C12H11ClF3N3O2 B1379006 5-Azetidin-3-yl-3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazole hydrochloride CAS No. 1426291-50-0

5-Azetidin-3-yl-3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazole hydrochloride

Cat. No. B1379006
M. Wt: 321.68 g/mol
InChI Key: DQCLNCLBNUGEMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Azetidin-3-yl-3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazole hydrochloride, also known as 5-Aza-3-TFM-OD, is an organic compound that is used in a variety of scientific research applications. 5-Aza-3-TFM-OD is a heterocyclic compound that has a trifluoromethoxy group attached to the phenyl ring of the oxadiazole core. It is a highly versatile compound with a wide range of potential applications in chemical synthesis, medicinal chemistry, and pharmacology.

Scientific Research Applications

  • Scientific Field: Pharmaceutical Research

    • This compound is often used in pharmaceutical research . It’s a type of azetidine derivative, which are known for their wide range of biological activities .
    • The compound has a molecular weight of 321.68 .
  • Application: Anticancer Research

    • Azetidine derivatives, like the one you mentioned, have been synthesized and evaluated for their anticancer potential .
    • The methods of application or experimental procedures involve the synthesis of 2-amino 1,3,4 oxadiazole/thiadiazole conjugates by mixing semi/thio carbazides and sodium acetate with water and stirring well, followed by adding aldehydes in methanol at room temperature .
    • The results of these studies are typically evaluated using MCF-7 cell lines .
  • Scientific Field: Chemical Synthesis

    • This compound is often used in chemical synthesis . It’s a type of azetidine derivative, which are known for their wide range of biological activities .
    • The compound has a molecular weight of 321.68 .
  • Application: Material Science

    • Azetidine derivatives, like the one you mentioned, have been synthesized and evaluated for their potential in material science .
    • The methods of application or experimental procedures involve the synthesis of 2-amino 1,3,4 oxadiazole/thiadiazole conjugates by mixing semi/thio carbazides and sodium acetate with water and stirring well, followed by adding aldehydes in methanol at room temperature .
    • The results of these studies are typically evaluated using various material science techniques .
  • Scientific Field: Chemical Synthesis

    • This compound is often used in chemical synthesis . It’s a type of azetidine derivative, which are known for their wide range of biological activities .
    • The compound has a molecular weight of 321.68 .
  • Application: Material Science

    • Azetidine derivatives, like the one you mentioned, have been synthesized and evaluated for their potential in material science .
    • The methods of application or experimental procedures involve the synthesis of 2-amino 1,3,4 oxadiazole/thiadiazole conjugates by mixing semi/thio carbazides and sodium acetate with water and stirring well, followed by adding aldehydes in methanol at room temperature .
    • The results of these studies are typically evaluated using various material science techniques .

properties

IUPAC Name

5-(azetidin-3-yl)-3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10F3N3O2.ClH/c13-12(14,15)19-9-3-1-7(2-4-9)10-17-11(20-18-10)8-5-16-6-8;/h1-4,8,16H,5-6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQCLNCLBNUGEMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)C2=NC(=NO2)C3=CC=C(C=C3)OC(F)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClF3N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Azetidin-3-yl-3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazole hydrochloride

CAS RN

1426291-50-0
Record name 1,2,4-Oxadiazole, 5-(3-azetidinyl)-3-[4-(trifluoromethoxy)phenyl]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1426291-50-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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